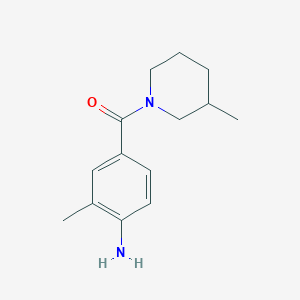

2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-3-methylphenyl)-(3-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-4-3-7-16(9-10)14(17)12-5-6-13(15)11(2)8-12/h5-6,8,10H,3-4,7,9,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDRWJUBXAQJQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Methyl 4 3 Methylpiperidine 1 Carbonyl Aniline and Analogues

Formation of the Central Amide Linkage

The amide bond is a cornerstone of chemical synthesis, particularly in pharmaceuticals and materials science. digitellinc.com Its formation, however, can be challenging due to the resonance stability of the N-C(O) bond. digitellinc.comresearchgate.net The synthesis of the target molecule involves creating an amide bond between a 4-amino-2-methylbenzoic acid derivative and 3-methylpiperidine (B147322). A variety of catalytic and non-catalytic methods have been developed to facilitate this transformation efficiently.

A modern and efficient approach to amide synthesis involves the gold-catalyzed oxidative amidation of aldehydes with amines. rsc.orgpolyu.edu.hk This method is advantageous as it often proceeds under mild conditions and can be performed in aqueous media. rsc.orgpolyu.edu.hk For the synthesis of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline, a potential route would involve the reaction of a suitably protected 4-amino-2-methylbenzaldehyde (B1269532) with 3-methylpiperidine in the presence of a gold catalyst.

Heterogeneous gold nanoparticles, sometimes in combination with other metals like iron, nickel, or cobalt, have proven to be powerful catalysts for the aerobic oxidation of alcohols and amines to form amides. nih.govacs.org These reactions use molecular oxygen as the terminal oxidant, representing a green and atom-economical approach. nih.gov Water-soluble gold catalysts immobilized on DNA have also been reported for the direct conversion of alcohols and amines into amides under mild conditions. semanticscholar.org

| Catalyst System | Precursors | Key Features | Reference |

|---|---|---|---|

| Gold Nanoparticles | Aldehydes and Amines | Efficient, mild conditions, can be performed in aqueous media. | rsc.orgpolyu.edu.hk |

| Heterogeneous Au, Au/Fe, Au/Ni, or Au/Co Nanoparticles | Alcohols and Amines | Uses O₂ as oxidant, catalyst is reusable, green methodology. | nih.govacs.org |

| Au/DNA Nanohybrid | Alcohols and Amines | Water-soluble catalyst, mild reaction conditions. | semanticscholar.org |

Beyond gold, a range of other metals effectively catalyze amide bond formation, providing a versatile toolkit for synthetic chemists. researchgate.netrsc.org These methods can involve the direct coupling of carboxylic acids with amines or the use of more activated precursors like esters. rsc.org

Ruthenium-based catalysts, particularly those incorporating N-heterocyclic carbene (NHC) ligands, are highly active for the atom-economic synthesis of amides from alcohols and amines. researchgate.net Palladium and copper catalysts are typically used for the coupling of aryl or alkenyl groups to amides. researchgate.netrsc.org Nickel catalysis has also emerged as a powerful tool for various amide transformations, including the conversion of amides to esters, which can be a step in a multi-step synthesis. nih.gov The direct coupling of non-activated carboxylic acids and amines using metal-based catalysts is an attractive, environmentally friendly alternative to traditional coupling reagents. researchgate.net

| Metal Catalyst | Common Precursors | Typical Application | Reference |

|---|---|---|---|

| Ruthenium (with NHC ligands) | Alcohols, Amines | Direct, atom-economic amidation. | researchgate.net |

| Palladium / Copper | Aryl Halides, Amines, CO | Aminocarbonylation and N-arylation of amides. | researchgate.netrsc.org |

| Nickel (with NHC ligands) | Amides, Alcohols | Amide C-N bond activation for transformations like esterification. | nih.gov |

| Copper | Aldehydes, Amine Salts | Oxidative amidation. | semanticscholar.org |

To circumvent issues related to metal residues and catalyst cost, several metal-free approaches to amide synthesis have been developed. rsc.org A general, economical, and environmentally friendly method involves the reaction of phenyl esters with aryl amines in the absence of a transition metal catalyst and solvent, often using a simple base like sodium hydride (NaH). rsc.orgnih.govresearchgate.net This approach can provide target amides in high yields with high atom economy. rsc.orgnih.gov

Another common metal-free strategy relies on the use of coupling reagents that activate the carboxylic acid for nucleophilic attack by the amine. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP) are frequently used, especially for coupling electron-deficient anilines. researchgate.netnih.gov This method is amenable to a wide range of functionalized carboxylic acids and amines. nih.gov Other coupling reagents include phosphonium (B103445) salts (like BOP) and uronium salts (like HATU). researchgate.net

| Method | Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Direct Thermal Condensation | Phenyl Esters, Aryl Amines, NaH, High Temperature | Solvent-free, metal-free, high atom economy. | rsc.orgnih.govresearchgate.net |

| Coupling Reagent Mediated | Carboxylic Acid, Amine, EDC/HOBt/DMAP | Effective for unreactive/electron-deficient amines, mild conditions. | nih.gov |

| Three-Component Reaction | Azidomaleimides, Aldehydes, Secondary Amines | Catalyst-free, mild conditions, modular. | acs.org |

| Formamide as Amino Source | Carboxylic Acid Derivative, Substituted Formamide, KOtBu | Metal-free, solvent-free, mild temperature (40 °C). | nih.gov |

Understanding the mechanism of amide bond formation is crucial for reaction optimization. In methods utilizing coupling reagents like EDC, the reaction typically proceeds through the activation of the carboxylic acid. nih.gov The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. In the presence of HOBt, this intermediate is converted to a reactive HOBt ester. An acyl transfer agent like DMAP can then form a highly reactive acyliminium ion, which readily reacts with the amine nucleophile to form the amide bond. nih.gov

For metal-catalyzed reactions, the mechanisms are more varied. For instance, some cobalt-catalyzed electrochemical syntheses are proposed to proceed via oxidation of a Co(II) catalyst to Co(III), which facilitates C-H activation and subsequent C-O bond formation. rsc.org In palladium-catalyzed aminocarbonylation, the mechanism typically involves oxidative addition of an aryl halide to the Pd(0) catalyst, followed by CO insertion and reductive elimination to form the amide. Transition-metal-catalyzed C–N bond activation in amides often involves the cleavage of the otherwise inert amide bond, enabling further transformations. digitellinc.comnih.gov

Synthetic Routes to Substituted Piperidine (B6355638) Rings

The 3-methylpiperidine moiety is a key structural component of the target molecule. Piperidines are prevalent in natural products and pharmaceuticals, and numerous methods exist for their synthesis. nih.gov A common and direct route to substituted piperidines is the reduction of the corresponding pyridine (B92270) precursors. rsc.org

The synthesis of 3-methylpiperidine is readily achieved through the hydrogenation of 3-methylpyridine (B133936) (also known as 3-picoline). rsc.orgwikipedia.org This transformation involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.

Various catalytic systems can be employed for this purpose. A stable, commercially available rhodium compound, Rh₂O₃, has been shown to be effective for the reduction of various unprotected pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org Dehydrogenation catalysts, such as palladium on a suitable support, can be used in the reverse reaction to convert 3-methylpiperidine back to 3-methylpyridine at higher temperatures (200-400 °C). google.com The synthesis of 3-methylpiperidine can also start from 2-methyl-1,5-diaminopentane, which undergoes catalytic cyclization. google.com This process can be tuned to produce either 3-methylpiperidine or, with subsequent dehydrogenation, 3-methylpyridine. google.comgoogle.com A metal-free transfer hydrogenation of pyridines using trichlorosilane (B8805176) catalyzed by hexamethylphosphoric triamide (HMPA) has also been developed, providing access to various functionalized piperidines. mdpi.com

| Method | Precursor | Catalyst/Reagents | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 3-Methylpyridine | Rh₂O₃ | 5 bar H₂, 40 °C, TFE solvent | 3-Methylpiperidine | rsc.org |

| Catalytic Dehydrogenation | 3-Methylpiperidine | Palladium on support | 200-400 °C | 3-Methylpyridine | google.com |

| Catalytic Cyclization | 2-Methyl-1,5-diaminopentane | Zeolite-based catalysts | 300-400 °C | 3-Methylpiperidine | google.com |

| Metal-Free Transfer Hydrogenation | 3-Carbonyl Pyridines | HSiCl₃, HMPA (catalyst) | Not specified | 3-Carbonyl Piperidines | mdpi.com |

Synthetic Pathways to this compound and Related Compounds

The synthesis of this compound fundamentally involves the creation of a robust amide bond between a 2-methyl-substituted aniline (B41778) core and a 3-methylpiperidine moiety. The critical challenge in this synthesis lies in the efficient and stereoselective construction of the 3-methylpiperidine ring. This article explores various modern synthetic strategies and methodologies developed for the formation of this key piperidine scaffold and its analogues, focusing on both reductive and cyclization-based approaches.

1 Reductive Strategies for Piperidine Ring Formation

The hydrogenation of substituted pyridine precursors stands as a primary and atom-economical route to access the piperidine core. This transformation can be achieved through several catalytic methods, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.

1 Catalytic Hydrogenation Methods

Catalytic hydrogenation of 3-methylpyridine (3-picoline) is a direct method for synthesizing 3-methylpiperidine. This reaction involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. Various transition metals, including ruthenium, nickel, and palladium, have been effectively employed for this purpose.

Ruthenium Catalysis: Ruthenium-based catalysts, particularly ruthenium nanoparticles supported on materials like carbon, have shown high efficacy in the diastereoselective hydrogenation of substituted pyridines under mild conditions. These catalysts can achieve high yields (typically >80%) and exhibit good tolerance to various functional groups. rsc.org The use of ruthenium complexes in transfer hydrogenation, where a hydrogen donor like isopropanol (B130326) is used instead of H2 gas, also provides an effective pathway. nih.govmdpi.com

Nickel Catalysis: Raney nickel is a classic and cost-effective catalyst for pyridine hydrogenation. However, the process often requires high temperatures and pressures. google.com Modern advancements have led to the development of more efficient nickel catalysts, such as nickel nanoparticles deposited on carbon, which can hydrogenate pyridines and other heterocycles under milder conditions. mdpi.com These catalysts are often air-stable and can be used at low loadings. mdpi.com

Palladium Catalysis: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for various hydrogenation reactions. masterorganicchemistry.comresearchgate.net For pyridine derivatives, its effectiveness can be tuned by adjusting reaction conditions and additives. For instance, in the hydrogenation of pyridinecarbonitriles, adjusting the amount of an acidic additive can selectively lead to either the pyridylmethylamine or the fully saturated piperidylmethylamine. rsc.org

| Catalyst System | Substrate Example | Conditions | Yield | Selectivity | Reference |

| Ru nanoparticles on support | Multi-substituted Pyridines | Mild pressure and temperature | >80% | High cis-diastereoselectivity | rsc.org |

| Raney Nickel | 2-Methyl Pyridine | High temperature and pressure | Good | Not specified | google.com |

| 3% Ni on Carbon (Ni/C-3) | Pyridine | 100 °C, 100 atm H₂ | High | Complete conversion | mdpi.com |

| 10% Pd/C with H₂SO₄ | 3-Pyridinecarbonitrile | 50 °C, 6 bar H₂ | 99% | 76% to 3-piperidylmethylamine | rsc.org |

2 Asymmetric Hydrogenation of Pyridinium (B92312) Salts

Achieving enantioselectivity in the synthesis of chiral piperidines like (R)- or (S)-3-methylpiperidine is crucial for pharmaceutical applications. Asymmetric hydrogenation of pyridinium salts is a powerful strategy to this end. dicp.ac.cnresearchgate.net This method involves the activation of the pyridine ring by N-alkylation to form a pyridinium salt, which enhances its reactivity towards hydrogenation and prevents catalyst poisoning. dicp.ac.cn

Rhodium and Iridium complexes with chiral phosphine (B1218219) ligands are the most successful catalysts for this transformation. A notable example involves the use of a Rh-JosiPhos catalyst system. In the presence of an organic base like triethylamine (B128534) (Et₃N), this system can reduce N-benzylated 3-substituted pyridinium salts to the corresponding chiral piperidines with high enantiomeric excess (ee values up to 90%). nih.govunimi.it The base plays a crucial role in improving both the yield and the enantioselectivity. unimi.it

Iridium-catalyzed systems have also been developed, providing high enantioselectivity for the hydrogenation of various substituted pyridinium salts. nih.govrsc.orgrsc.orgthieme-connect.com These methods are key for producing enantiomerically pure building blocks for complex molecules. dicp.ac.cn

| Catalyst System | Substrate Example | Key Features | Enantiomeric Excess (ee) | Reference |

| Rh-JosiPhos / Et₃N | N-benzyl-3-phenylpyridinium bromide | Base addition improves yield and ee | Up to 90% | nih.govunimi.it |

| [{Ir(cod)Cl}₂] / (R)-SynPhos | N-benzyl-2-substituted pyridinium bromide | Activation via pyridinium salt formation | Up to 96% | dicp.ac.cnthieme-connect.com |

| Iridium / MP²-SEGPHOS | N-alkyl-2-arylpyridinium salts | Use of chiral-phosphole-based ligand | High | nih.gov |

3 Hydrosilylation Approaches

Reductive hydrosilylation offers an alternative to catalytic hydrogenation for the reduction of pyridines. This method typically involves the use of a silane (B1218182) as the reducing agent in the presence of a transition metal catalyst, followed by hydrolysis to yield the piperidine. While less common than direct hydrogenation, it provides a valuable option, especially for specific substrate scopes. For instance, borenium-catalyzed hydrosilylation of pyridines can lead to dearomatization, and the resulting enamine can be further functionalized or reduced. nih.gov This two-stage approach allows for the introduction of additional diversity into the piperidine scaffold.

4 Double Reduction Strategies for Piperidine Synthesis

Double reduction strategies provide a pathway to substituted piperidines by sequentially reducing different functionalities on the pyridine ring or a related precursor. One such approach involves a Rhodium-catalyzed asymmetric reductive Heck reaction. In this multi-step process, pyridine is first partially reduced to a dihydropyridine (B1217469) derivative. This intermediate then undergoes a Rh-catalyzed asymmetric carbometalation with an aryl or vinyl boronic acid to install a substituent at the 3-position. A final reduction step then furnishes the enantioenriched 3-substituted piperidine. nih.gov This method allows for the synthesis of a wide variety of chiral piperidines, including those found in clinically relevant molecules. nih.govorganic-chemistry.org

2 Intramolecular Cyclization Reactions for Piperidine Formation

Intramolecular cyclization reactions provide a powerful alternative to the reduction of pre-formed heterocyclic rings. These methods construct the piperidine ring from acyclic precursors, offering a high degree of control over substitution patterns and stereochemistry.

1 Oxidative Amination of Non-Activated Alkenes

The intramolecular oxidative amination of unsaturated amines is a modern and efficient method for constructing nitrogen-containing heterocycles. nih.gov This reaction involves the cyclization of an amine onto a non-activated alkene tether within the same molecule, driven by a catalyst and an oxidant.

Palladium Catalysis: Palladium catalysts are effective for Wacker-type aerobic oxidative cyclizations. organic-chemistry.org In the presence of an oxidant, a palladium catalyst can facilitate the intramolecular attack of an amine onto an alkene, leading to the formation of piperidines and other N-heterocycles. digitellinc.comnih.gov This method is compatible with basic amines, which can often be challenging substrates due to their tendency to deactivate the catalyst. digitellinc.com

Gold Catalysis: Gold(I) complexes have also been employed to catalyze the intramolecular hydroamination of N-alkenyl carboxamides with unactivated alkenes. rsc.org These reactions typically proceed in an exo-cyclization fashion to form the heterocyclic ring in excellent yields. rsc.org

| Catalyst System | Reaction Type | Substrate | Product | Key Features | Reference |

| Pd(DMSO)₂(TFA)₂ | Wacker-type aerobic oxidative cyclization | Alkenyl amine | Piperidine | Base-free conditions | organic-chemistry.org |

| Gold(I) Complex | Intramolecular hydroamination | N-Alkenyl carboxamide | Substituted Piperidine | exo-cyclization, excellent yields | rsc.org |

2 Radical-Mediated Amine Cyclization

Radical cyclizations offer a distinct mechanistic pathway for ring formation, often proceeding under mild conditions with high functional group tolerance. wikipedia.org These reactions involve three key steps: the generation of a radical on an acyclic precursor, the intramolecular cyclization of the radical onto a multiple bond, and the quenching of the resulting cyclized radical to form the final product. wikipedia.org

For piperidine synthesis, this typically involves the cyclization of a nitrogen-centered or carbon-centered radical onto an alkene tether. nih.gov For example, a method involving a copper catalyst can initiate the formation of a nitrogen-centered radical, which then cyclizes. nih.gov Manganese(III) acetate (B1210297) is another reagent commonly used to mediate oxidative radical cyclizations of unsaturated precursors to form heterocyclic products. nih.gov These methods provide access to complex piperidine structures from readily available starting materials. nih.govwikipedia.org

Stereoselective Cyclizations (e.g., 6-endo-trig)

Stereoselective cyclizations are a powerful tool for constructing cyclic systems like piperidines from acyclic precursors. The 6-endo-trig cyclization, though sometimes disfavored by Baldwin's rules, can be facilitated under specific conditions, often mediated by bases or transition metals. This approach involves the intramolecular attack of a nucleophile onto a trigonal carbon to form a six-membered ring.

For instance, a synthetic route to cis-2-methyl-4-oxo-6-alkylpiperidines has been successfully developed utilizing a base-mediated 6-endo-trig cyclization of (E)-enones. acs.org This intramolecular reaction is general for both alkyl- and aryl-substituted enones, affording the corresponding 4-oxopiperidines in high yields, typically ranging from 80–89%. acs.org The stereoselectivity of this cyclization is crucial, as it establishes the relative configuration of the substituents on the piperidine ring. Subsequent stereoselective reduction of the ketone functionality can then lead to various substituted 4-hydroxypiperidines. acs.org While radical cyclizations often favor exo pathways, specific substrates can be designed to undergo endo cyclizations, providing access to different substitution patterns. acs.orgnih.gov

| Precursor Type | Reaction Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| (E)-enone with a tethered amine | Base-mediated (e.g., NaH, KHMDS) | cis-2,6-disubstituted 4-oxopiperidine | High yield (80-89%) and good diastereoselectivity for the cis isomer. | acs.org |

| N-Protected 1,5-aminoalcohol | Ruthenium-catalyzed coupling with Michael acceptors followed by base-catalyzed cyclization | Trisubstituted piperidones | Atom-economic process to generate the cyclization precursor. | researchgate.net |

Mannich Condensation and Related Multicomponent Reactions

The Mannich reaction is a classic and versatile method for the synthesis of β-amino carbonyl compounds, which are key precursors to piperidines. jofamericanscience.org This multicomponent reaction involves the condensation of an amine (or ammonia), an aldehyde (like formaldehyde), and a compound with an active hydrogen atom (e.g., a ketone). jofamericanscience.orgsciencemadness.org By choosing appropriate starting materials, highly substituted piperidones can be synthesized in a single step.

An important advancement is the intramolecular Mannich reaction, which has been applied to the asymmetric synthesis of polysubstituted piperidines. acs.org For example, δ-amino β-keto esters can react with aldehydes or ketones in an intramolecular fashion to generate 2,3,4,6-tetrasubstituted piperidines with high stereocontrol. The reaction often proceeds through a chair-like transition state, which accounts for the high diastereoselectivity observed, favoring the formation of cis-disubstituted products. acs.org More recently, a three-component vinylogous Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine alkaloids, to assemble multi-substituted chiral piperidines. rsc.org

| Reaction Type | Reactants | Solvent/Catalyst | Product | Reference |

|---|---|---|---|---|

| Classic Mannich Condensation | Amine, Aldehyde, Ketone | Glacial Acetic Acid | Substituted 4-Piperidones | sciencemadness.org |

| Intramolecular Mannich Reaction | δ-amino β-keto ester, Aldehyde/Ketone | Acid-catalyzed (e.g., TFA) | Polysubstituted Piperidines | acs.org |

| Three-Component Vinylogous Mannich Reaction | Chiral α-methyl benzylamine, Aldehyde, 1,3-bis-trimethylsilyl enol ether | Sn(OTf)₂ | Chiral dihydropyridinone (piperidine precursor) | rsc.org |

Reductive Amination Protocols for Piperidine Derivatives

Reductive amination is a cornerstone of amine synthesis and is widely applied to the formation of the piperidine ring. masterorganicchemistry.com The process typically involves the reaction of a dicarbonyl compound (or a precursor) with an amine source, leading to the formation of one or two imine/enamine intermediates, which are then reduced in situ to form the saturated heterocyclic ring. A variety of reducing agents can be employed, each with its own advantages regarding selectivity, reactivity, and mildness. lookchem.com

The double reductive amination (DRA) of sugar-derived dicarbonyl substrates is a particularly effective method for producing polyhydroxylated piperidines. chim.it For the synthesis of simpler analogues like 3-methylpiperidine, a suitable 1,5-dicarbonyl compound could be cyclized with an amine source. The choice of reducing agent is critical for controlling the reaction outcome. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are favored because they are mild enough to selectively reduce the iminium ion in the presence of unreacted carbonyl groups. masterorganicchemistry.com

| Reducing Agent | Key Characteristics | Typical Substrates | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines/iminium ions over ketones/aldehydes. Toxic cyanide byproduct. | Aldehydes, Ketones, Primary/Secondary Amines | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Milder and less toxic than NaBH₃CN. Effective for a wide range of substrates. | Aldehydes, Ketones, Primary/Secondary Amines | masterorganicchemistry.com |

| H₂ with a Metal Catalyst (e.g., Pd/C) | "Green" conditions, but may require higher pressure and can reduce other functional groups. | Pre-formed imines or one-pot reactions with dicarbonyls. | chim.it |

| Zinc Borohydride Derivatives (e.g., ZBNMPP) | Stable, inexpensive, and safe-to-handle reagents. | One-pot reductive amination of aldehydes and ketones. | lookchem.com |

Epimerization and Diastereoselective Control in Piperidine Synthesis

Controlling the stereochemistry at the C-3 position of the piperidine ring is essential. Often, kinetic reaction conditions may favor the formation of a thermodynamically less stable diastereomer. Epimerization provides a strategic pathway to convert this initial product into the more stable isomer. This is typically achieved by treating the piperidine derivative with a base or acid, which facilitates the reversible formation of an enol or enolate intermediate, allowing for protonation from the less sterically hindered face to yield the thermodynamically preferred product. whiterose.ac.uk

For example, piperidines synthesized via the hydrogenation of substituted pyridines often yield the cis diastereomer. Subsequent base-mediated epimerization can then be used to access the corresponding trans isomer. whiterose.ac.uk A novel approach using a combination of photocatalysis and hydrogen atom transfer (HAT) has been developed for the light-mediated epimerization of piperidines, providing the more stable diastereomer with high selectivity under mild conditions. nih.gov This method is applicable to a wide range of di- to tetrasubstituted piperidines. nih.gov

Synthetic Strategies for Aniline Derivatives and Substitutions

The synthesis of the 2-methyl-4-carboxyaniline core requires careful management of the highly reactive amino group during aromatic substitution reactions.

Protection and Deprotection of Amine and Hydroxyl Functionalities

The amino group of aniline is a strong activating, ortho-, para-directing group that is also basic and nucleophilic. chemistrysteps.com These properties can lead to undesirable side reactions, such as over-substitution in electrophilic aromatic substitution or reactions with Lewis acids used in Friedel-Crafts chemistry. libretexts.org To circumvent these issues, the amino group is often temporarily converted into a less activating and non-basic functional group.

Common protecting groups for amines include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), or amides like the acetyl group. masterorganicchemistry.comyoutube.com The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). masterorganicchemistry.comfishersci.co.uk The Cbz group is installed using benzyl (B1604629) chloroformate (CbzCl) and is cleaved by catalytic hydrogenolysis, a mild method that preserves many other functional groups. fishersci.co.uk

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Reference |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | masterorganicchemistry.comfishersci.co.uk |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂, Pd/C) | fishersci.co.uk |

| Acetyl | Ac | Acetic anhydride (B1165640) or Acetyl chloride | Aqueous acid or base hydrolysis | libretexts.orgyoutube.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | masterorganicchemistry.com |

Aromatic Amination and Substitution Reactions

The synthesis of the aniline moiety itself can be achieved through several methods. The most common industrial process involves the nitration of an aromatic precursor followed by the reduction of the nitro group. researchgate.net This can be accomplished using various reducing agents, such as metals in acid (e.g., Fe, Sn, or Zn with HCl) or catalytic hydrogenation. chemistrysteps.com Alternatively, nucleophilic aromatic substitution on activated aryl halides or direct amination of aryl halides or boronic acids via transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) offer powerful routes to anilines. chemistrysteps.comorganic-chemistry.org

Once the aniline is formed, its high reactivity towards electrophilic aromatic substitution must be managed. libretexts.org Direct halogenation or nitration of aniline often leads to polysubstitution and oxidation. libretexts.orgresearchgate.net By protecting the amine as an amide (e.g., acetanilide), its activating influence is attenuated, allowing for controlled, mono-substitution, primarily at the para position. The protecting group can then be hydrolyzed to reveal the substituted aniline. libretexts.org This strategy is fundamental for introducing substituents at specific positions on the aniline ring before its coupling with the piperidine fragment.

Convergent and Divergent Synthesis Pathways for the Target Compound

In contrast, a divergent synthesis begins with a common intermediate that is progressively modified to yield a library of structurally related compounds. This method is particularly valuable for structure-activity relationship (SAR) studies, where the systematic variation of different parts of the molecule is required.

Convergent Synthesis Approach

A plausible convergent synthesis for this compound is outlined below. The strategy hinges on the formation of an amide bond between a substituted aniline fragment and a substituted piperidine fragment.

Fragment 1: Synthesis of 2-Methyl-4-aminobenzoic acid

The synthesis of the aniline portion can commence from a readily available starting material such as 2-methyl-4-nitrobenzoic acid. The synthesis of this precursor can be achieved through the selective oxidation of 4-nitro-o-xylene. The subsequent reduction of the nitro group to an amine is a standard transformation, typically accomplished using reducing agents like tin(II) chloride or through catalytic hydrogenation.

Fragment 2: 3-Methylpiperidine

3-Methylpiperidine is a commercially available reagent. If a specific stereoisomer is required, asymmetric synthesis or chiral resolution methods would be employed for its preparation.

Amide Coupling

The final step in the convergent synthesis is the coupling of 2-methyl-4-aminobenzoic acid (or its activated derivative) with 3-methylpiperidine. The carboxylic acid is typically activated to facilitate the reaction with the secondary amine of the piperidine. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS).

A protection strategy for the amino group of the aniline fragment may be necessary to prevent side reactions during the amide coupling. A suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, would be introduced before the coupling reaction and subsequently removed to yield the final product.

| Step | Reaction | Typical Reagents and Conditions |

| 1 | Oxidation | 4-nitro-o-xylene, oxidizing agent (e.g., KMnO4, nitric acid), heat |

| 2 | Reduction | 2-methyl-4-nitrobenzoic acid, SnCl2/HCl or H2/Pd-C, solvent (e.g., ethanol) |

| 3 | Amine Protection (Optional) | 2-methyl-4-aminobenzoic acid, (Boc)2O, base (e.g., triethylamine), solvent (e.g., dichloromethane) |

| 4 | Amide Coupling | Protected/unprotected 2-methyl-4-aminobenzoic acid, 3-methylpiperidine, coupling agent (e.g., EDC/NHS), solvent (e.g., DMF) |

| 5 | Deprotection (If applicable) | Boc-protected intermediate, acid (e.g., trifluoroacetic acid), solvent (e.g., dichloromethane) |

Divergent Synthesis Approach

A divergent synthesis would be advantageous for creating a library of analogues of this compound. This strategy would start from a common intermediate that possesses functional handles allowing for diversification.

A suitable starting point could be a protected 4-amino-2-methylbenzoic acid. From this central scaffold, a variety of piperidine analogues could be introduced through the amide coupling reaction described previously. This would allow for the exploration of the effect of different substituents on the piperidine ring.

Alternatively, diversification could be achieved by modifying the aniline ring. For instance, starting with a 4-fluoro-2-methylnitrobenzene, the fluorine atom can be displaced by various nucleophiles, followed by reduction of the nitro group and subsequent coupling with 3-methylpiperidine. This would generate analogues with different substituents at the 4-position of the aniline ring.

| Common Intermediate | Diversification Reaction | Reagents for Diversification | Resulting Analogues |

| 4-Amino-2-methylbenzoic acid | Amide coupling | Various substituted piperidines | Analogues with modified piperidine moiety |

| 4-Fluoro-2-methylnitrobenzene | Nucleophilic aromatic substitution | Various amines, alcohols, thiols | Analogues with different substituents at the 4-position of the aniline ring |

This divergent approach allows for the systematic exploration of the chemical space around the parent molecule, which is a cornerstone of medicinal chemistry and drug discovery efforts.

Advanced Characterization and Structural Analysis

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

¹H NMR spectroscopy for this molecule would be expected to show distinct signals corresponding to the aromatic protons of the 2-methylaniline moiety and the aliphatic protons of the 3-methylpiperidine (B147322) ring. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The protons on the piperidine (B6355638) ring would exhibit chemical shifts and coupling constants dependent on their axial or equatorial positions, further complicated by the presence of the methyl group at the 3-position.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing signals for each unique carbon atom. Key expected signals would include those for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the piperidine ring and its methyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 6.5 - 7.5 |

| NH₂ | 3.5 - 4.5 (broad) |

| Piperidine CH | 1.0 - 4.0 |

| Ar-CH₃ | 2.0 - 2.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 165 - 175 |

| Aromatic C | 110 - 150 |

| Piperidine C | 20 - 60 |

| Ar-CH₃ | 15 - 25 |

Infrared (IR) Spectroscopy and Vibrational Analysis

The IR spectrum of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline is predicted to show characteristic absorption bands for its functional groups. A strong absorption band is expected for the C=O stretching vibration of the amide group. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the high-frequency region. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as C-N stretching and aromatic C=C bending vibrations, would also be present.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide) | 1630 - 1680 |

| C=C Bend (Aromatic) | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry would be utilized to determine the molecular weight and to study the fragmentation patterns of the molecule, which aids in structural confirmation. The molecular ion peak (M⁺) would correspond to the exact mass of the compound. Fragmentation would likely occur at the amide bond, leading to characteristic fragment ions corresponding to the 2-methyl-4-aminobenzoyl cation and the 3-methylpiperidine cation.

Stereochemical Assignment and Conformational Analysis

The presence of a chiral center at the 3-position of the piperidine ring introduces stereochemical complexity to the molecule.

Diastereomeric and Enantiomeric Purity Determination

This compound can exist as a pair of enantiomers ((R) and (S) forms) due to the chiral carbon at the 3-position of the piperidine ring. The synthesis of this compound could result in a racemic mixture. The determination of enantiomeric purity would require chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC).

If additional chiral centers were present, diastereomers would be possible. Diastereomers have different physical properties and can often be distinguished and separated by standard chromatographic and spectroscopic techniques, including NMR.

X-ray Crystallography for Absolute Configuration (if available for analogues)

While no X-ray crystallographic data for this compound is currently available, this technique would be the definitive method for determining the absolute configuration of the chiral center if a suitable single crystal could be obtained. For analogous compounds, X-ray crystallography has been used to elucidate the three-dimensional structure and confirm the stereochemistry of substituted piperidine rings. Such studies on analogues can provide valuable insights into the likely conformation of the 3-methylpiperidine ring in the title compound, including the preferred equatorial or axial orientation of the methyl group.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methylaniline |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the molecule's behavior based on the fundamental principles of quantum mechanics. These methods provide detailed information about the molecule's geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds like 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline, DFT calculations, often using functionals such as B3LYP with basis sets like 6-311G(d,p) or 6-31G(d), are instrumental in predicting molecular properties. scispace.comnih.govresearchgate.net

These calculations provide an optimized molecular geometry, yielding precise data on bond lengths, bond angles, and dihedral angles. scispace.com This theoretical structure can be compared with experimental data, if available, to validate the computational model. researchgate.net Furthermore, DFT is used to simulate vibrational spectra (infrared and Raman), which aids in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net

Key electronic properties are also elucidated through DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's chemical reactivity and kinetic stability. nih.gov The energy gap between HOMO and LUMO provides an indication of the molecule's excitability. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Molecular Properties Investigated by DFT

| Calculated Property | Significance | Typical Method/Basis Set |

|---|---|---|

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles. | B3LYP/6-31G(d) researchgate.net |

| Vibrational Frequencies | Predicts IR and Raman spectra for comparison with experimental data. | B3LYP/6-311G(d,p) nih.gov |

| HOMO-LUMO Energies | Indicates chemical reactivity, stability, and electronic transitions. | M06-2X/6-311++G(d,p) nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict reactive sites. | B3LYP/6-31G(d,p) nih.gov |

The flexibility of the 3-methylpiperidine (B147322) ring is a critical aspect of the molecule's structure. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. acs.org The substituent methyl group at the 3-position can exist in either an axial or equatorial orientation. These two conformers are in equilibrium, and their relative populations are determined by their free energy difference (ΔG).

Table 2: Hypothetical Conformational Energy Analysis

| Conformer | Description | Relative Energy (kcal/mol) | Key Factors |

|---|---|---|---|

| Equatorial | The 3-methyl group points away from the ring's plane. | Reference (0.0) | Generally lower steric hindrance. |

| Axial | The 3-methyl group points perpendicular to the ring's plane. | Can be favored in N-acyl systems | Potential for improved electronic stabilization. acs.org |

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are essential for predicting how a molecule might behave in a biological system, providing a bridge between its chemical structure and its potential function.

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. ijprajournal.com For this compound, docking studies can be used to screen for potential protein targets and to predict its binding pose within a specific active site. uomisan.edu.iqrsc.org

The process involves generating a multitude of possible binding orientations and conformations of the ligand within the target's binding pocket. These poses are then "scored" using a scoring function that estimates the binding affinity, often expressed as a binding energy in kcal/mol. biointerfaceresearch.com Poses with the lowest energy scores are considered the most likely binding modes. ijprajournal.com This technique is fundamental in drug discovery for identifying lead compounds and understanding their mechanism of action at a molecular level. researchgate.net

Once a likely binding pose is identified through docking, a detailed analysis of the intermolecular interactions between the ligand and the protein is performed. These interactions are crucial for the stability of the ligand-receptor complex. For this compound, several types of interactions are possible:

Hydrogen Bonds: The aniline (B41778) -NH2 group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.govphyschemres.org These interactions with polar amino acid residues (e.g., serine, histidine) in the receptor are often critical for binding affinity. ijprajournal.com

Hydrophobic Interactions: The methyl groups and the aromatic aniline ring can form favorable hydrophobic interactions with nonpolar residues like leucine, isoleucine, and phenylalanine.

π-π Stacking: The aniline's aromatic ring can stack with the aromatic side chains of residues such as phenylalanine, tyrosine, or tryptophan.

Cation-π Interactions: If the piperidine nitrogen becomes protonated, it can form a favorable interaction with the electron-rich face of an aromatic ring. nih.gov

Molecular dynamics simulations can further refine these docked poses, providing insight into the dynamic stability of these interactions over time. rsc.orgnih.gov

Table 3: Potential Intermolecular Interactions

| Interaction Type | Functional Group on Ligand | Potential Protein Residue Partner |

|---|---|---|

| Hydrogen Bond (Donor) | Aniline (-NH2) | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | Carbonyl (-C=O) | Serine, Threonine, Histidine, Lysine |

| Hydrophobic | Methyl groups, Phenyl ring | Leucine, Valine, Phenylalanine |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational methods play a key role in developing SAR models. nih.govnih.gov By creating a series of virtual analogues of this compound (e.g., by changing the position of the methyl groups, substituting the aniline ring, or altering the linker) and performing docking studies for each, a computational SAR can be established.

This approach allows researchers to predict which modifications are likely to enhance binding affinity and which may be detrimental. nih.gov For instance, if docking studies consistently show that a specific region of the binding pocket is unoccupied, this may suggest a location to add a new functional group to the ligand to form additional favorable interactions. This iterative process of computational design, prediction, and subsequent synthesis is a cornerstone of modern medicinal chemistry and rational drug design. acs.org

Analysis of Electrostatic Potential and Electronic Properties

The primary method for such an investigation is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Calculations, typically using a basis set such as B3LYP/6-311G(d,p), can determine the molecular geometry and various electronic properties. thaiscience.info

Electrostatic Potential (ESP) Mapping

An electrostatic potential (ESP) map is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. deeporigin.com It helps in identifying the electron-rich and electron-poor regions, which are crucial for understanding how the molecule interacts with biological targets like receptors or enzymes. deeporigin.comresearchgate.net

For this compound, the ESP map would be characterized by distinct regions of varying potential:

Negative Potential (Red/Yellow): These areas are electron-rich and represent the most likely sites for electrophilic attack. In this molecule, the highest negative potential is expected to be concentrated around the oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the aniline's amino group (-NH2). These regions are strong hydrogen bond acceptors.

Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group (-NH2) would exhibit a strong positive potential, making them key hydrogen bond donors. The aromatic protons and the protons on the methyl groups would also show some degree of positive potential.

Neutral Potential (Green): The hydrocarbon portions of the molecule, such as the piperidine and aniline rings' carbon frameworks, would generally exhibit a more neutral potential.

This distribution of electrostatic potential is critical in determining the molecule's binding orientation within a receptor pocket, as the negative and positive regions will seek to form complementary interactions with the receptor's surface.

Electronic Properties and Quantum Chemical Descriptors

Quantum chemical calculations can provide a range of descriptors that quantify the electronic properties of a molecule. These descriptors are instrumental in predicting the molecule's reactivity, stability, and pharmacokinetic profile. thaiscience.info The following table presents theoretical values for key electronic properties, derived from DFT calculations on analogous aniline derivatives. thaiscience.infophyschemres.org

| Property | Symbol | Predicted Value Range (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.0 to -6.0 | Represents the ability to donate an electron. A higher EHOMO value indicates a greater tendency to act as an electron donor. The aniline ring and amino group are the primary contributors. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | 1.0 to 2.0 | Represents the ability to accept an electron. A lower ELUMO value suggests a greater propensity to act as an electron acceptor. The carbonyl group and aromatic system are key contributors. |

| HOMO-LUMO Energy Gap | ΔE | 6.0 to 8.0 | Indicates the chemical reactivity and stability of the molecule. A larger energy gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. |

| Ionization Potential | IP | 5.0 to 6.0 | The minimum energy required to remove an electron from the molecule in its gaseous state. It is a measure of the molecule's electron-donating ability (IP ≈ -EHOMO). |

| Electron Affinity | EA | -2.0 to -1.0 | The energy released when an electron is added to the molecule in its gaseous state. It quantifies the molecule's electron-accepting ability (EA ≈ -ELUMO). |

| Chemical Hardness | η | 3.0 to 4.0 | A measure of the molecule's resistance to change in its electron distribution or charge transfer (η = (IP - EA) / 2). A harder molecule has a larger HOMO-LUMO gap. |

| Electronegativity | χ | 1.5 to 2.5 | A measure of the molecule's ability to attract electrons in a chemical bond (χ = (IP + EA) / 2). |

Preclinical Biological Investigations and Mechanistic Insights in Vitro and Model Systems

Enzyme and Receptor Binding Affinity Studies (In Vitro)

Vesicular Acetylcholine (B1216132) Transporter (VAChT) Ligand Binding

Data regarding the specific binding affinity of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline for the vesicular acetylcholine transporter (VAChT) is not available in publicly accessible literature. While studies on structurally related heteroaromatic and aniline (B41778) derivatives of piperidines have identified compounds with high potency for VAChT, the binding profile for this specific molecule has not been reported. Research in this area has focused on developing potent and selective ligands for VAChT to serve as imaging agents for cholinergic neuron loss in neurodegenerative diseases.

Kinase Inhibition Profiles (e.g., Mer and Axl tyrosine kinases)

There is no publicly available scientific literature detailing the kinase inhibition profile of this compound, specifically concerning its activity against Mer and Axl tyrosine kinases.

NMDA Receptor Antagonism (Glycine Site)

No studies have been published that investigate the antagonistic activity of this compound at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor.

Antimicrobial and Antiparasitic Activity Evaluations (In Vitro)

Antileishmanial Activity against Leishmania Species (e.g., L. tropica, L. major, L. infantum)

Information regarding the in vitro antileishmanial activity of this compound against any Leishmania species, including L. tropica, L. major, and L. infantum, is not available in the current scientific literature.

General Antibacterial and Antifungal Screening

There are no published reports on the general antibacterial or antifungal screening of this compound.

Anthelmintic Activity in Model Organisms (e.g., Caenorhabditis elegans)

No studies were found that evaluated the anthelmintic activity of this compound against Caenorhabditis elegans or other model organisms.

Investigation of Mechanism of Action at the Molecular Level (In Vitro)

Target Identification and Validation (e.g., enzyme inhibition, receptor modulation)

There is no available data identifying or validating specific molecular targets for this compound.

Cellular Pathway Modulation Studies (e.g., Mer phosphorylation inhibition)

No research could be located that investigates the effect of this compound on the phosphorylation of Mer kinase or the modulation of any other cellular pathways.

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

Identification of Pharmacophore Features Critical for Activity

No SAR studies have been published for this compound or a series of its analogs that would allow for the identification of critical pharmacophore features.

Impact of Substituent Effects on In Vitro Potency and Selectivity

There is no available research detailing how chemical substitutions on the this compound scaffold impact its in vitro potency or selectivity for any biological target.

Applications in Chemical Biology and Fragment Based Research

Development as Research Probes and Chemical Tools for Biological Systems

While specific applications of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline as a research probe are not extensively documented, its structural components are prevalent in molecules designed to interact with biological systems. The piperidine (B6355638) motif is a key structural feature in various biologically active compounds and has been incorporated into potent ligands for targets like the vesicular acetylcholine (B1216132) transporter (VAChT) nih.gov. For instance, derivatives containing a carbonyl group at the 4-position of the piperidine ring have shown high potency and selectivity for VAChT nih.gov.

Furthermore, the aniline (B41778) portion of the molecule is a common starting point for the synthesis of kinase inhibitors and other therapeutic agents mdpi.commdpi.com. The combination of the aniline and the substituted piperidine in one molecule provides a versatile framework that can be functionalized to create chemical tools for probing protein function and exploring biological pathways. The development of such molecules often involves creating derivatives with specific substitutions to modulate their properties for use in in-vivo imaging or as ligands in biochemical assays nih.gov.

Role in Fragment-Based Drug Discovery and Lead Identification

Fragment-Based Drug Discovery (FBDD) has become a primary method for lead generation in the pharmaceutical industry, focusing on small molecules, or "fragments," as starting points for developing drug candidates nih.govnih.gov. These fragments typically adhere to the "Rule of Three," characterized by a molecular weight under 300 Da, a ClogP less than 3, and fewer than three hydrogen bond donors and acceptors nih.gov. The compound this compound fits the profile of a molecule constructed from fragment-like components.

The 3-methylpiperidine (B147322) portion is particularly relevant as a three-dimensional (3D) fragment. Many existing fragment screening collections are dominated by flat, two-dimensional (2D) aromatic molecules nih.govnih.gov. There is a growing interest in incorporating more 3D character into fragment libraries to better explore the complex topologies of protein binding sites nih.govastx.com. The non-planar, saturated ring of the 3-methylpiperidine scaffold provides this valuable 3D geometry, which can lead to improved binding efficiency and selectivity for a target protein nih.govresearchgate.net. Piperidine motifs have been successfully utilized in drug development programs, including the creation of PDK1 inhibitors and orexin (B13118510) receptor antagonists nih.gov.

Table 1: Properties of Fragments in Drug Discovery

| Property | "Rule of Three" Guideline for Fragments | Relevance of this compound Structure |

| Molecular Weight (MW) | < 300 Da | The core scaffolds (aniline, piperidine) are well within this range. |

| ClogP | < 3 | The combination of polar and non-polar groups allows for tunable lipophilicity. |

| Hydrogen Bond Donors | ≤ 3 | The aniline group provides hydrogen bond donors. |

| Hydrogen Bond Acceptors | ≤ 3 | The carbonyl and piperidine nitrogen act as hydrogen bond acceptors. |

| 3D Shape | Increasingly desired | The 3-methylpiperidine ring provides significant 3D character. nih.govnih.gov |

Design and Synthesis of Library Compounds for Screening

The systematic creation of compound libraries is central to screening campaigns in drug discovery. The structure of this compound lends itself to the design and synthesis of diverse libraries by modifying its constituent parts. Specifically, the synthesis of various regio- and diastereoisomers of the substituted piperidine ring is a key strategy for generating molecular diversity nih.govwhiterose.ac.uk.

Researchers have developed systematic synthetic routes to access a wide range of substituted piperidines. These methods allow for precise control over stereochemistry, which is crucial for exploring how different 3D arrangements interact with a biological target. By creating libraries based on these diverse piperidine scaffolds, medicinal chemists can systematically explore the chemical space around an initial fragment hit nih.govresearchgate.net.

Table 2: Synthetic Strategies for Piperidine Fragment Libraries

| Synthetic Method | Description | Outcome | Reference |

| Pyridine (B92270) Hydrogenation | Catalytic reduction of substituted pyridine precursors. | Primarily yields cis-disubstituted piperidines. | nih.govwhiterose.ac.uk |

| Base-Mediated Epimerisation | Treatment of a cis-isomer with a base to induce enolate formation and subsequent protonation. | Converts cis-isomers to their more thermodynamically stable trans-diastereoisomers. | nih.govwhiterose.ac.uk |

| Directed Lithiation/Trapping | Use of a directing group (e.g., N-Boc) to control the position of lithiation on the piperidine ring, followed by reaction with an electrophile. | Provides access to specific trans-isomers that may be difficult to obtain otherwise. | nih.govwhiterose.ac.uk |

Exploration of New Areas of Pharmaceutical Space Through 3-D Fragment Design

The emphasis on 3D fragment design is a direct response to the limitations of traditional, flat molecule-dominated screening libraries nih.gov. The incorporation of sp³-rich scaffolds, such as the 3-methylpiperidine ring found in this compound, is a deliberate strategy to expand into new areas of chemical and pharmaceutical space nih.govastx.com. Molecules with greater three-dimensionality are thought to offer advantages in achieving selective and potent interactions with protein targets.

The shape and conformational diversity of fragments can be computationally assessed prior to synthesis to ensure that a designed library effectively explores 3D space nih.gov. A common tool for this analysis is the Principal Moments of Inertia (PMI) plot, which visualizes the distribution of molecular shapes (e.g., rod-like, disc-like, or spherical) within a library nih.gov. Virtual libraries based on substituted piperidine scaffolds have demonstrated significant 3D shape diversity, confirming their utility in fragment-based programs aimed at moving beyond "flatland" nih.govresearchgate.net. By synthesizing and screening libraries of such 3D fragments, researchers can identify novel starting points for drug discovery campaigns against challenging biological targets nih.govnih.gov.

Future Directions and Emerging Research Opportunities

Advancements in Stereocontrolled Synthesis of Analogues

The presence of a chiral center in the 3-methylpiperidine (B147322) moiety means that "2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline" exists as a pair of enantiomers. These stereoisomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of stereocontrolled synthetic methods is paramount for producing enantiomerically pure analogues for precise structure-activity relationship (SAR) studies.

Future research will likely focus on asymmetric synthesis strategies that grant access to specific stereoisomers. This includes the use of chiral catalysts and auxiliaries to direct the formation of the desired stereochemistry in the piperidine (B6355638) ring. Methodologies such as palladium-catalyzed amination, diastereoselective reductive cyclization of amino acetals, and catalytic ring-opening aminolysis of bridged lactams offer powerful tools for creating highly decorated and stereochemically defined piperidine cores. nih.govnih.gov For instance, a facile approach for preparing cis-3-methyl-4-aminopiperidine derivatives has been described, starting from the regioselective ring-opening of an epoxide precursor, which could be adapted for analogue synthesis. researchgate.net Similarly, advancements in the asymmetric synthesis of aniline (B41778) derivatives, such as nickel-catalyzed asymmetric allylic alkylation, can be employed to introduce chirality and complexity to the aniline portion of the molecule. acs.orgacs.org

Table 1: Emerging Stereocontrolled Synthetic Strategies for Analogue Development

| Strategy | Description | Key Advantage | Relevant Scaffolds |

|---|---|---|---|

| Catalytic Asymmetric Cyclization | Use of chiral catalysts (e.g., Iridium or Boron-based) to induce stereoselectivity during the formation of the piperidine ring from acyclic precursors. nih.gov | High enantioselectivity and atom economy. | Piperidines |

| Substrate-Controlled Diastereoselective Reactions | Employing a chiral starting material or auxiliary to direct the stereochemical outcome of subsequent reactions, such as reductions or alkylations. nih.gov | Predictable stereochemical control based on the substrate. | Piperidines |

| Deconstructive Aminolysis | Palladium-catalyzed ring-opening of bridged δ-lactam-γ-lactones with amines to produce highly functionalized piperidinone carboxamides with excellent stereocontrol. nih.gov | Modular approach allowing for rapid diversity incorporation. | Piperidines |

| Asymmetric C-H Functionalization | Catalytic, enantioselective functionalization of C-H bonds on the aniline ring to introduce new substituents and potential chiral centers. nih.govrsc.org | Direct modification of the core structure without pre-functionalization. | Anilines |

| Nickel-Catalyzed Asymmetric Alkylation | Use of nickel-diphosphine complexes to catalyze the asymmetric alkylation of aniline derivatives, enabling the stereocontrolled introduction of alkyl groups. acs.orgacs.org | High catalytic activity and enantioselectivity for C-N bond cleavage/formation. | Anilines |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-analyze cycle. For the "this compound" scaffold, these computational tools can be leveraged to design novel analogues with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, can be employed by training algorithms on a dataset of synthesized analogues and their corresponding biological activities. These models can then predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and reducing wasted resources. Furthermore, in silico tools can predict the potential biological targets of new piperidine derivatives, guiding preclinical studies. clinmedkaz.org

Generative AI models offer a more advanced approach, capable of de novo drug design. These models can generate entirely new molecular structures based on desired properties, exploring a vast chemical space to identify novel analogues of the core scaffold that might not be conceived through traditional medicinal chemistry intuition. AI can also be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify and filter out compounds with unfavorable profiles early in the discovery process.

Table 2: Application of AI/ML in the Development of Novel Analogues

| AI/ML Technique | Application | Expected Outcome |

|---|---|---|

| QSAR Modeling | Predict the biological activity of virtual analogues based on their chemical structures. | Prioritization of synthetic targets with high predicted potency. |

| Generative Models | Design novel molecules from scratch that incorporate the core scaffold but possess optimized properties. | Identification of novel, patentable chemical matter with improved characteristics. |

| Target Prediction Algorithms | Analyze compound structure to predict likely protein targets and biological pathways. clinmedkaz.org | Hypothesis generation for new therapeutic indications and mechanism of action studies. |

| ADMET Prediction | Computationally estimate pharmacokinetic and toxicity profiles of designed analogues. | Early-stage deselection of compounds likely to fail due to poor drug-like properties. |

Exploration of Novel Biological Targets and Untapped Pathways

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and bioactive compounds. nih.govijnrd.orgresearchgate.net Derivatives of piperidine are known to interact with a wide array of biological targets, suggesting that analogues of "this compound" may possess a broader pharmacological profile than currently understood. ijnrd.orgmdpi.com

Systematic screening of a library of analogues against diverse panels of receptors, enzymes, and ion channels could uncover unexpected biological activities. The anilidopiperidine substructure, for example, is a known pharmacophore for opioid receptors. nih.gov Additionally, N-benzyl piperidine derivatives have been investigated as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are targets for Alzheimer's disease therapy. nih.govmdpi.com The benzoylpiperidine fragment is also recognized for its presence in ligands targeting serotonin (5-HT) and dopamine (D2) receptors, as well as enzymes like monoacylglycerol lipase (MAGL). nih.gov Recent studies have also shown N-benzoyl piperidine analogues to have potent antiplasmodial activity by targeting the falcipain-2 enzyme. acs.org

Future research should involve broad-based pharmacological profiling to explore these and other potential applications, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-infective activities, where piperidine derivatives have shown promise. ijnrd.org

Table 3: Potential Biological Targets for Future Investigation

| Target Class | Specific Examples | Therapeutic Relevance |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Opioid (μ, δ), Serotonin (5-HT₂ₐ), Dopamine (D₂) Receptors. nih.govnih.gov | Pain, Psychiatric Disorders, Neurological Diseases. |

| Enzymes | Acetylcholinesterase (AChE), Histone Deacetylases (HDACs), Pancreatic Lipase, Falcipain-2. researchgate.netnih.govacs.org | Alzheimer's Disease, Metabolic Disorders, Malaria. |

| Ion Channels | Voltage-gated sodium, potassium, and calcium channels. clinmedkaz.org | Epilepsy, Cardiac Arrhythmias, Pain. |

| Kinases | Various protein kinases involved in cell signaling. | Oncology, Inflammatory Diseases. |

Development of Sustainable and Green Chemistry Approaches for Synthesis

The pharmaceutical industry is increasingly focused on adopting green chemistry principles to minimize environmental impact. ucl.ac.uk The synthesis of "this compound" and its analogues typically involves an amide bond formation, a reaction class that has traditionally relied on stoichiometric coupling reagents that generate significant waste. ucl.ac.ukresearchgate.net

Future research will prioritize the development of more sustainable synthetic routes. This includes the exploration of catalytic methods for amide bond formation, which can replace poor atom-economy reagents. Boronic acid and various transition metal catalysts have shown promise in the direct amidation of carboxylic acids and amines. ucl.ac.uk

Biocatalysis represents another green alternative, using enzymes like lipases to form the amide bond under mild, aqueous conditions, thereby reducing the need for harsh reagents and organic solvents. rsc.orgnih.gov The replacement of conventional volatile organic solvents (VOCs) with greener alternatives is also a key goal. Research into using safer solvents like cyclopentyl methyl ether (CPME) or deep eutectic solvents for acylation reactions is ongoing. nih.govrsc.orgrsc.org Furthermore, employing energy-efficient techniques such as microwave-assisted synthesis can shorten reaction times and reduce energy consumption. rsc.org

Table 4: Comparison of Traditional and Green Amide Synthesis Methods

| Method | Reagents/Catalysts | Solvents | Byproducts | Sustainability Profile |

|---|---|---|---|---|

| Traditional Coupling | Stoichiometric reagents (e.g., HATU, EDC). ucl.ac.uk | Aprotic polar solvents (e.g., DMF, CH₂Cl₂). | Urea or triazolone derivatives, salts. | Poor atom economy, high waste (PMI). |

| Catalytic Amidation | Catalytic boronic acids or metal complexes (e.g., Ru, B). ucl.ac.uk | Higher boiling, less toxic solvents. | Water. | High atom economy, reduced waste. |

| Biocatalytic Synthesis | Enzymes (e.g., Lipases). rsc.orgnih.gov | Aqueous media or green solvents (e.g., CPME). nih.gov | Water. | Mild conditions, biodegradable catalyst, minimal waste. |

| Microwave-Assisted Synthesis | Various (can be combined with catalytic methods). | Often reduced solvent volume or solvent-free. | Dependent on reagents. | Reduced energy consumption and reaction time. rsc.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline, and what purification challenges arise?

- Methodological Answer : Synthesis typically involves coupling 3-methylpiperidine-1-carbonyl chloride with 2-methyl-4-aminoaniline under basic conditions (e.g., using triethylamine in anhydrous THF). Challenges include controlling regioselectivity and removing unreacted intermediates. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures . Yields may vary (32–92%) depending on substituent steric effects and reaction optimization, as seen in analogous diarylurea syntheses .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H NMR : Identifies aromatic protons (δ 6.5–7.5 ppm) and methyl/piperidine groups (δ 1.2–2.8 ppm). Splitting patterns confirm substitution on the aniline ring.

- MS (ESI) : Molecular ion peaks (e.g., [M+H]+) validate molecular weight. Fragmentation patterns help confirm the piperidine-carbonyl linkage.

- IR : Stretching frequencies for carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N-H, ~3300–3500 cm⁻¹) groups are critical .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store at 2–8°C in amber vials to prevent photodegradation. Avoid inhalation; work in a fume hood. Toxicity profiles resemble aniline derivatives, requiring monitoring for methemoglobinemia risks .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound with biological targets?

- Methodological Answer : DFT calculations model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces to predict nucleophilic/electrophilic sites. For example, the carbonyl group’s electron-withdrawing effect reduces aromatic ring electron density, influencing binding to enzymes like kinases. Comparative studies with crystal structures (e.g., CCDC-2100572) validate computational models .

Q. What strategies resolve contradictions in experimental data regarding the compound’s stability under varying pH or temperature?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to pH 3–9 buffers at 40–60°C and monitor degradation via HPLC.

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions.

- Isolation of Degradants : LC-MS/MS identifies breakdown products (e.g., hydrolyzed carbonyl or oxidized aniline derivatives) .

Q. How does the 3-methylpiperidine-1-carbonyl group alter electronic properties compared to simpler aniline derivatives?

- Methodological Answer : The electron-withdrawing carbonyl group reduces aromatic ring electron density, decreasing basicity (cf. pKa of aniline = 4.6 vs. ~3.5–4.0 for this compound). Piperidine’s conformational flexibility may enhance steric shielding of the amine, affecting nucleophilicity. Comparative NMR titration studies with trifluoroacetic acid quantify basicity shifts .

Q. What experimental approaches assess this compound’s potential as a biochemical pathway modulator?

- Methodological Answer :

- In Vitro Assays : Screen against kinase or receptor targets (e.g., p38 MAPK) using competitive binding assays with fluorescent probes.

- SAR Studies : Synthesize analogs (e.g., varying piperidine substituents) to correlate structure with activity.

- Molecular Docking : Predict binding poses in active sites using software like AutoDock Vina, validated by X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.